N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline
Description
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and methoxyaniline group
Properties
Molecular Formula |
C27H26N2OS2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-benzyl-N-(3-methoxyphenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C27H26N2OS2/c1-18-13-14-22-23(15-18)29(17-19-9-6-5-7-10-19)27(2,3)25-24(22)26(32-31-25)28-20-11-8-12-21(16-20)30-4/h5-16H,17H2,1-4H3 |
InChI Key |
HHQGXOMMUOGASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline typically involves multiple steps, including the formation of the quinoline core, introduction of the dithiolo ring, and attachment of the methoxyaniline group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted methoxyaniline compounds.
Scientific Research Applications
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, dithiolo compounds, and methoxyaniline derivatives. Examples include:
- Quinoline
- 4,4,7-trimethylquinoline
- 3-methoxyaniline
Uniqueness
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methoxyaniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity profiles, and relevant research findings.
Synthesis
The compound belongs to a class of dithioloquinoline derivatives. The synthesis typically involves multi-step organic reactions that yield the desired structure. The initial steps include the formation of the dithioloquinoline framework followed by functionalization with the methoxyaniline moiety. The detailed synthetic pathway can be found in various chemical synthesis literature.
Biological Activity Profile
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of dithioloquinoline exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
The proposed mechanisms for the antitumor activity include:
- Inhibition of Protein Kinases : The compound shows moderate to high inhibitory activity against various protein kinases involved in cancer progression, including JAK2 and cRAF .
- Induction of Apoptosis : Evidence suggests that these compounds may act as apoptosis agonists, promoting programmed cell death in cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antitumor Efficacy : A study evaluated a series of dithioloquinoline derivatives for their effects on cell viability across different cancer types. The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity .
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth compared to control groups, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
